3-(4-methyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
3-(4-methyl-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H14N4OS and its molecular weight is 286.35 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-methyl-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is 286.08883226 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- DNA Protective Ability and Antimicrobial Activity : Compounds with a 1,3,4-thiadiazole core, similar to the chemical , have shown DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).
- Antifungal and Antibacterial Activities : Some derivatives, including those with 1,3,4-thiadiazole, have been synthesized and evaluated for their antifungal and antibacterial activities (Gomha & Riyadh, 2011).
Anti-Inflammatory and Analgesic Agents
- Potential Anti-Inflammatory Agents : New compounds synthesized with a thiadiazole core have demonstrated promising anti-inflammatory and analgesic activities, with some showing better activity than standard drugs (Bhati & Kumar, 2008).
Antidepressant and Antitumor Activities
- Antidepressant Profile : Certain compounds containing 1,3,4-thiadiazole have been studied for their antidepressant effects, showing potential for crossing the blood-brain barrier and developing antidepressant activities (Varvaresou et al., 1998).
- Antitumor Activity : Some derivatives linked to the indole moiety have shown significant antitumor activities against various cancer cell lines, including breast adenocarcinoma cells, offering a perspective for cancer therapeutic development (Gomha & Abdel‐Aziz, 2012).
Miscellaneous Applications
- Sensor for Nd3+ Ion Determination : Schiff bases derived from 1,3,4-thiadiazole have been used in constructing ion-selective electrodes, demonstrating applications in analytical chemistry (Bandi et al., 2013).
- Antibacterial and Anti-tubercular Agents : Some derivatives have been evaluated for their antibacterial and anti-tubercular activity, further highlighting the compound's versatility in microbiological applications (Akhaja & Raval, 2012).
Properties
IUPAC Name |
3-(4-methylindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-3-2-4-12-11(10)5-7-18(12)8-6-13(19)16-14-17-15-9-20-14/h2-5,7,9H,6,8H2,1H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCLOIPUEIKAGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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